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molecular formula C7H11NO2 B009439 3-(3-Methylisoxazol-5-yl)propan-1-ol CAS No. 105658-49-9

3-(3-Methylisoxazol-5-yl)propan-1-ol

Cat. No. B009439
M. Wt: 141.17 g/mol
InChI Key: WLKCJYLGRDETLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464848

Procedure details

3,5-Dimethylisoxazole (220 g, 2.27 moles) in 2.2 L tetrahydrofuran under nitrogen was cooled with stirring to -75° C. and 908 mL of 2.5M n-butyllithium (2.27 moles) in hexanes were added over 1 hour keeping the temperature at or less than 65° C. The chilled solution was stirred for thirty minutes after addition was complete and was then treated at about -70° C. with a solution of 112 g (2.54 moles) of ethylene oxide in 390 ml tetrahydrofuran over a period of 1.5 hours, keeping the temperature at about -65° C. and stirred overnight. The mixture at 8° C. was quenched with continued cooling in an 8° C. bath by adding 1.2 L of 2.5M hydrochloric acid over a period of 20 minutes, during which time the temperature rose to 23° C., and was stirred for 10 minutes. The organic phase was separated, washed with 500 ml of water and concentrated to give 147 g of title compound as a brown oil. The combined aqueous phases (original+wash phase) were extracted with methyl tert-butyl ether (3×200 ml) and the combined organic extracts were concentrated to give an additional 125 g of title compound as a brown oil.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
908 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.C([Li])CCC.[CH2:13]1[O:15][CH2:14]1>O1CCCC1>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:13][CH2:14][OH:15])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
CC1=NOC(=C1)C
Name
Quantity
2.2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
908 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
112 g
Type
reactant
Smiles
C1CO1
Name
Quantity
390 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
with stirring to -75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
less than 65° C
STIRRING
Type
STIRRING
Details
The chilled solution was stirred for thirty minutes
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
at about -65° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture at 8° C. was quenched
TEMPERATURE
Type
TEMPERATURE
Details
with continued cooling in an 8° C. bath
ADDITION
Type
ADDITION
Details
by adding 1.2 L of 2.5M hydrochloric acid over a period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
rose to 23° C.
STIRRING
Type
STIRRING
Details
was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 500 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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